Home > Products > Screening Compounds P128302 > Liproxstatin-1 hydrochloride
Liproxstatin-1 hydrochloride -

Liproxstatin-1 hydrochloride

Catalog Number: EVT-10920278
CAS Number:
Molecular Formula: C19H22Cl2N4
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Liproxstatin-1 hydrochloride is a synthetic compound recognized for its role as a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has garnered attention in the biomedical field due to its protective effects against cellular damage in various pathological conditions, including ischemia/reperfusion injury and acute renal failure. The chemical structure of Liproxstatin-1 hydrochloride is defined as N-[(3-Chlorophenyl)methyl]spiro[piperidine-4,2'(1'H)-quinoxalin]-3'-amine hydrochloride, with a molecular weight of 377.31 g/mol and a purity of ≥98% .

Source and Classification

Liproxstatin-1 hydrochloride is classified as a small molecule compound and is primarily sourced from chemical synthesis processes. It falls under the category of ferroptosis inhibitors, which are compounds that can prevent or mitigate the effects of ferroptosis by inhibiting lipid peroxidation and maintaining cellular integrity . The compound is utilized in laboratory research settings to explore its biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of Liproxstatin-1 hydrochloride involves several steps that typically include the construction of the spiroquinoxalinamine core. The general method includes:

  1. Formation of the Spiro Structure: The initial step involves the reaction of appropriate precursors to form the spiro structure, which is crucial for the biological activity of Liproxstatin-1.
  2. Introduction of Functional Groups: Subsequent reactions introduce the chlorophenyl and piperidine groups, which enhance the compound's potency as a ferroptosis inhibitor.
  3. Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to improve solubility and stability for laboratory applications.

Technical details regarding specific reagents and conditions used in these synthetic pathways are often proprietary but typically involve standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .

Molecular Structure Analysis

Liproxstatin-1 hydrochloride features a complex molecular structure characterized by:

  • Core Structure: A spirocyclic framework that contributes to its unique biological properties.
  • Functional Groups: The presence of a chlorophenyl group enhances lipophilicity, while the piperidine moiety contributes to its interaction with biological targets.

The molecular formula is C19H21ClN4.HCl, which reflects its composition. The InChI Key for Liproxstatin-1 hydrochloride is HEHOHTKMIOBTKC-UHFFFAOYSA-N, facilitating its identification in chemical databases .

Structural Data

  • Molecular Weight: 377.31 g/mol
  • Solubility: Soluble in DMSO (>10.5 mg/mL) .
Chemical Reactions Analysis

Liproxstatin-1 hydrochloride primarily engages in reactions that inhibit lipid peroxidation, thereby preventing ferroptosis:

  1. Radical Scavenging: It acts as a radical-trapping antioxidant, effectively scavenging lipid peroxyl radicals and preventing further oxidative damage .
  2. Cellular Interactions: In cellular models, it has been shown to inhibit cell death induced by ferroptosis-inducing agents such as RSL3 and erastin .

The compound's reactivity with peroxyl radicals has been quantified, revealing that it reacts significantly slower than conventional antioxidants like α-tocopherol but remains more effective in biological membranes .

Mechanism of Action

The mechanism by which Liproxstatin-1 hydrochloride exerts its protective effects involves several key processes:

  1. Inhibition of Lipid Peroxidation: By trapping lipid peroxyl radicals, it slows down the accumulation of lipid hydroperoxides, which are critical mediators of ferroptosis.
  2. Restoration of Antioxidant Levels: It has been reported to restore levels of glutathione peroxidase 4 (GPX4), an essential enzyme that protects cells from oxidative stress .
  3. Mitochondrial Protection: In ischemia/reperfusion injury models, Liproxstatin-1 preserves mitochondrial integrity by reducing levels of voltage-dependent anion channel 1 (VDAC1), thereby maintaining mitochondrial function and reducing reactive oxygen species production .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at -20°C for long-term preservation.
  • Purity: ≥98% purity confirmed through high-performance liquid chromatography .
Applications

Liproxstatin-1 hydrochloride has significant scientific uses:

  1. Research on Ferroptosis: It serves as a critical tool for studying ferroptosis mechanisms in various biological systems, particularly in cancer research and neurodegenerative diseases.
  2. Cardioprotection Studies: Its ability to protect cardiac tissues during ischemia/reperfusion injury makes it valuable for cardiovascular research .
  3. Renal Protection Models: It has been utilized in studies investigating acute renal failure mechanisms and potential therapeutic interventions .
Molecular Mechanisms of Ferroptosis Inhibition

Role of Glutathione Peroxidase 4 Pathway Modulation in Lipid Peroxidation Suppression

Liproxstatin-1 hydrochloride (Liproxstatin-1) exerts its primary ferroptosis-inhibitory function through potent stabilization and functional enhancement of the Glutathione Peroxidase 4 (GPX4) pathway. GPX4 serves as the central enzymatic defense against phospholipid hydroperoxides within cellular membranes, catalyzing their reduction to non-toxic lipid alcohols using glutathione as a cofactor. Liproxstatin-1 hydrochloride directly interrupts the autocatalytic propagation of lipid peroxidation chains by enhancing GPX4's capacity to neutralize lipid hydroperoxides (LOOH), thereby preventing their iron-dependent conversion to cytotoxic lipid alkoxyl radicals (LO•) [1] [8]. This mechanism is critically important because lipid alkoxyl radicals initiate further peroxidation cycles, leading to catastrophic membrane damage. Studies using GPX4-deficient models demonstrate that Liproxstatin-1 hydrochloride fails to rescue cells, confirming the essentiality of GPX4 for its function [1] [4]. In vivo evidence from renal ischemia-reperfusion and genetic knockdown models reveals that Liproxstatin-1 hydrochloride (10 mg/kg) restores GPX4 protein levels and activity, significantly reducing lipid peroxidation markers like 4-hydroxynonenal (4-HNE) and malondialdehyde (MDA) in kidney tissues [1] [4].

Table 1: Experimental Evidence for GPX4-Dependent Lipid Peroxidation Suppression by Liproxstatin-1 Hydrochloride

Experimental ModelKey InterventionObserved Effect on GPX4/Lipid PeroxidationPrimary Citation
GPX4 Knockdown MiceLiproxstatin-1 (10 mg/kg, i.p.)Prevented acute renal failure; Reduced renal 4-HNE and MDA [1]
Hepatic Ischemia/ReperfusionLiproxstatin-1 (10 mg/kg, i.p.)Mitigated tissue damage; Restored GPX4 activity [1]
MAFLD Mouse Model (HFHF Diet)Liproxstatin-1 (10 mg/kg/d, i.p.)Downregulated hepatic 4-HNE and MDA; Ameliorated steatosis [3]
Unilateral Ureteral ObstructionLiproxstatin-1 (10 mg/kg/d, i.p.)Inhibited GPX4 downregulation; Reduced lipid ROS in tubular cells [4]

Interaction with Solute Carrier Family 7 Member 11/Glutathione/Glutathione Peroxidase 4 Axis to Restore Redox Homeostasis

Liproxstatin-1 hydrochloride indirectly supports the integrity of the Solute Carrier Family 7 Member 11 (SLC7A11)/Glutathione (GSH)/GPX4 axis, a critical redox regulatory system. SLC7A11 (xCT) mediates cystine uptake essential for de novo GSH synthesis. GSH serves as the obligate reducing cofactor for GPX4 activity. During ferroptosis induction (e.g., by erastin or RSL3), this axis is compromised via SLC7A11 inhibition or GPX4 inactivation, leading to GSH depletion and loss of peroxidation control [8]. While Liproxstatin-1 hydrochloride does not directly target SLC7A11, its radical-trapping antioxidant activity preserves cellular GSH pools by reducing overall oxidative burden. This mitigates the demand on the GPX4 system and allows sustained detoxification of lipid hydroperoxides [3] [8]. In metabolic dysfunction-associated fatty liver disease (MAFLD) models, Liproxstatin-1 hydrochloride treatment (100 nM in vitro; 10 mg/kg in vivo) significantly restored hepatic GSH levels and increased the expression of genes involved in glutathione synthesis and utilization (Gclc, Gpx4), thereby re-establishing redox equilibrium [3]. This effect positions Liproxstatin-1 hydrochloride as a compensatory stabilizer of the entire antioxidant network during ferroptotic stress.

Table 2: Impact of Liproxstatin-1 Hydrochloride on Glutathione Metabolism and Redox Homeostasis

Study SystemLiproxstatin-1 ConcentrationKey Redox Parameters MeasuredOutcome
MAFLD Mouse Liver10 mg/kg/d, i.p. (2 weeks)Glutathione (GSH) levels; Gclc, Gpx4 mRNA; Lipid ROS↑ GSH; ↑ Antioxidant gene expression; ↓ ROS
LPS-Induced Cognitive Impairment (Mice)10 mg/kg, i.p.Hippocampal GSH; Glutathione Peroxidase activity; xCT protein↑ GSH; ↑ GPX activity; Restored xCT levels [7]
RSL3-Treated HK2 Cells0.5 μMCellular GSH/GSSG ratio; Lipid peroxidation (C11-BODIPY assay)Preserved GSH/GSSG; ↓ Lipid peroxidation [4]

Inhibition of Acyl-CoA Synthetase Long Chain Family Member 4- and Arachidonate 15-Lipoxygenase-Dependent Lipid Peroxidation Cascades

Liproxstatin-1 hydrochloride effectively suppresses ferroptosis by targeting enzymatic drivers of lipid peroxidation, specifically Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Arachidonate 15-Lipoxygenase (ALOX15). ACSL4 catalyzes the esterification of long-chain polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA), into membrane phospholipids, thereby increasing cellular sensitivity to peroxidation. ALOX15 directly oxidizes these PUFAs within phospholipids, generating lipid hydroperoxides that initiate ferroptosis [3] [8]. Liproxstatin-1 hydrochloride (100 nM - 1 μM) significantly downregulates the expression and activity of both ACSL4 and ALOX15 in vivo and in vitro. In MAFLD mice, Liproxstatin-1 hydrochloride treatment blocked HFHF diet-induced upregulation of hepatic Acsl4 and Alox15 mRNA and protein, achieving suppression rates of 78% and 86%, respectively [3]. This dual inhibition is mechanistically significant because it reduces the substrate availability (PUFA-PLs) for peroxidation (via ACSL4) and directly quenches the enzymatic generation of initiating lipid hydroperoxyl radicals (LOO•) (via ALOX15) [3] [8]. Consequently, Liproxstatin-1 hydrochloride disrupts the feed-forward loop where initial lipid peroxidation products further amplify ALOX activity and PUFA incorporation.

Mitochondrial Protection via Attenuation of Reactive Oxygen Species Accumulation

Mitochondria are major sites of reactive oxygen species generation and primary targets of ferroptotic lipid peroxidation. Liproxstatin-1 hydrochloride preserves mitochondrial integrity and function by directly scavenging lipid-derived radicals and suppressing mitochondrial reactive oxygen species (mtROS) accumulation. In MAFLD mouse livers, Liproxstatin-1 hydrochloride administration (10 mg/kg/d) significantly reduced mitochondrial superoxide production, as measured by MitoSOX Red fluorescence, and improved mitochondrial membrane potential [3]. This attenuation of mtROS is achieved through multiple interconnected mechanisms: (1) Direct reduction of lipid peroxyl radicals (LOO•) in mitochondrial membranes, preventing peroxidation chain reactions; (2) Limiting the availability of redox-active iron that catalyzes Fenton reactions within mitochondria; and (3) Preserving the function of mitochondrial glutathione peroxidase 4 [3] [7] [8]. The protection conferred by Liproxstatin-1 hydrochloride extends to mitochondrial morphology, preventing the characteristic condensation and rupture of the outer membrane observed during ferroptosis. In models of cognitive impairment, Liproxstatin-1 hydrochloride rescued LPS-induced hippocampal neuronal loss and synaptic dysfunction by reducing mitochondrial lipid peroxidation and enhancing cellular respiratory capacity [7]. This mitochondrial stabilization contributes significantly to its cytoprotective efficacy across tissue types.

Table 3: Mitochondrial Protective Effects of Liproxstatin-1 Hydrochloride Across Disease Models

Pathological ModelLiproxstatin-1 ProtocolMitochondrial Parameters AssessedKey Improvements
MAFLD Mouse Liver10 mg/kg/d, i.p. (2 weeks)mtROS (MitoSOX); Membrane potential (JC-1); ATP production↓ mtROS; ↑ ΔΨm; ↑ ATP [3]
LPS-Induced Cognitive Impairment10 mg/kg, i.p.Neuronal mtROS; Synaptic mitochondrial density; COX activity↓ mtROS; ↑ Mitochondrial density; ↑ COX [7]
Renal Tubular Epithelial Cells (RSL3)0.5 μMMitochondrial morphology (EM); Lipid peroxidation (C11-BODIPY)Prevented condensation; ↓ Lipid ROS [4]
Cardiac Ischemia/Reperfusion10 mg/kg, i.p. (pre-treatment)Cardiac mitochondrial swelling; Cytochrome c release; Lipid peroxides↓ Swelling; ↓ Cytochrome c release; ↓ LOOH [5]

Properties

Product Name

Liproxstatin-1 hydrochloride

IUPAC Name

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;hydrochloride

Molecular Formula

C19H22Cl2N4

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H21ClN4.ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;/h1-7,12,21,24H,8-11,13H2,(H,22,23);1H

InChI Key

HEHOHTKMIOBTKC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.